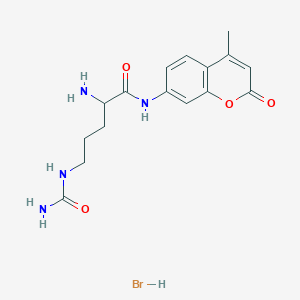

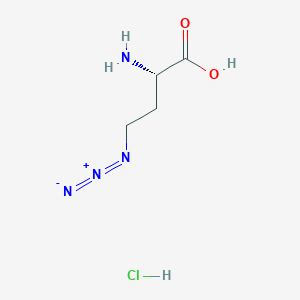

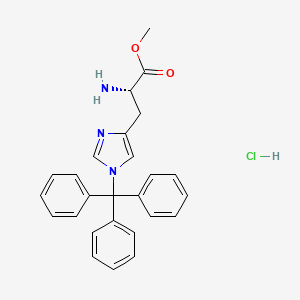

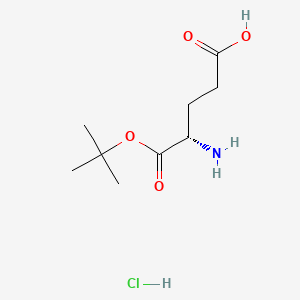

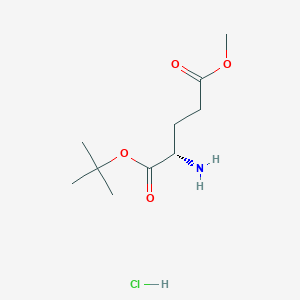

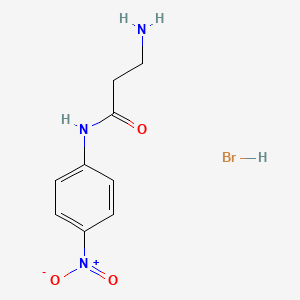

3-Amino-N-(4-nitrophenyl)propanamide hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-(4-nitrophenyl)propanamide hydrobromide, also known as 4-Nitroaniline hydrobromide, is an organic compound which is used in a variety of scientific research applications. It is a white, crystalline solid which is soluble in water, alcohol and other organic solvents. It is also known as 4-Nitroaniline hydrobromide and is used as a starting material in the synthesis of a variety of organic compounds.

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

Nitrophenols, including compounds related to 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide, have significant atmospheric presence and environmental impact. They originate from combustion processes, hydrolysis of pesticides, and atmospheric reactions, highlighting the importance of understanding their formation, degradation, and environmental roles (Harrison et al., 2005). The atmospheric nitration of phenols, for instance, has implications for air quality and pollution studies, suggesting potential research applications in atmospheric chemistry and environmental science for 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide.

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are crucial for the degradation of persistent organic pollutants in water. The compound's structural components, such as the nitro group and amide linkage, could be relevant in studying the degradation pathways and by-products in AOPs, helping to enhance the efficiency of these processes for water treatment (Qutob et al., 2022). Understanding the behavior of such compounds can contribute to the development of more effective water treatment technologies, potentially reducing the toxicity of by-products.

Biogenic Amines and Food Safety

The role of biogenic amines in food intoxication, spoilage, and the formation of nitrosamines is critical in food safety research. The structural similarity to amines suggests potential applications of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide in studies related to food preservation, the mitigation of foodborne intoxication, and the examination of nitrosamine formation mechanisms (Bulushi et al., 2009). Research could explore how compounds like 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide interact with food matrices and influence the stability and safety of food products.

Photoprotection and Drug Delivery

Photosensitive protecting groups have found applications in the controlled release of drugs and the protection of sensitive pharmaceuticals. The nitro group in 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide can be explored for its potential use as a photosensitive protecting group, aiding in the design of novel drug delivery systems that respond to specific wavelengths of light (Amit et al., 1974). This approach could enhance the precision of drug targeting and release, improving therapeutic outcomes.

properties

IUPAC Name |

3-amino-N-(4-nitrophenyl)propanamide;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3.BrH/c10-6-5-9(13)11-7-1-3-8(4-2-7)12(14)15;/h1-4H,5-6,10H2,(H,11,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFTXMCEXYTXHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCN)[N+](=O)[O-].Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-(4-nitrophenyl)propanamide hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.